

Optimizing glucose-6-phosphate supplementation in fosfomycin susceptibility assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fosfomycin Tromethamine

Cat. No.: B124862

[Get Quote](#)

Technical Support Center: Optimizing Fosfomycin Susceptibility Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fosfomycin susceptibility assays, with a specific focus on the critical role of glucose-6-phosphate (G6P) supplementation.

Frequently Asked Questions (FAQs)

Q1: Why is Glucose-6-Phosphate (G6P) added to fosfomycin susceptibility testing media?

A1: G6P is added to the testing medium to induce the expression of the bacterial hexose phosphate transporter, UhpT.^{[1][2][3][4]} In many Gram-negative bacteria, such as *Escherichia coli*, UhpT is a primary route of entry for fosfomycin into the cell.^{[2][5]} By inducing this transporter, the in vitro test aims to mimic in vivo conditions where G6P may be present and to ensure consistent and reproducible results.^[2]

Q2: What are the standard concentrations of G6P recommended by regulatory bodies?

A2: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend a standard concentration of 25

µg/mL (or 25 mg/L) of G6P for fosfomycin susceptibility testing by the agar dilution method.[2][6][7] For disk diffusion tests, disks containing 200 µg of fosfomycin are supplemented with 50 µg of G6P.[2][6]

Q3: Does G6P supplementation affect all bacterial species equally?

A3: No, the effect of G6P can vary significantly between species. While it enhances fosfomycin activity against organisms like *E. coli*, *Klebsiella* spp., and *Proteus mirabilis* that possess the UhpT transporter, its effect is less pronounced or negligible in bacteria that lack this transporter, such as *Pseudomonas aeruginosa*. [3][5] Interestingly, for *Stenotrophomonas maltophilia*, the presence of G6P has been shown to decrease fosfomycin activity.[1]

Q4: Can the standard G6P concentration mask fosfomycin resistance?

A4: Recent studies suggest that the standard 25 µg/mL G6P concentration may mask low-level fosfomycin resistance (LLFR) in some isolates, particularly *E. coli*. [2][6][8] This high concentration of G6P can hyper-induce the UhpT transporter, potentially making strains with mutations in other resistance-related genes (e.g., *glpT*, *cyaA*, *ptsI*) appear susceptible. [2][6]

Q5: What is the "skipped well" phenomenon observed in fosfomycin susceptibility testing?

A5: The "skipped well" phenomenon is an issue primarily seen in broth microdilution (BMD) assays where bacterial growth is observed at higher fosfomycin concentrations while being inhibited at lower concentrations. This can lead to difficulties in determining the true Minimum Inhibitory Concentration (MIC) and is a reason why agar dilution is the recommended reference method. [9]

Troubleshooting Guide

Problem	Potential Cause	Recommended Solution
High MIC values for quality control strains (e.g., E. coli ATCC 25922)	Improper preparation or degradation of G6P solution.	Prepare fresh G6P solutions for each assay. Ensure the G6P is stored correctly as per the manufacturer's instructions. Verify the final pH of the medium after G6P addition.
Inaccurate weighing of G6P or fosfomycin.	Calibrate laboratory scales regularly. Double-check all calculations for media and antibiotic preparation.	
Contamination of reagents or media.	Use sterile techniques throughout the experimental setup. Test for contamination by plating media on non-selective agar.	
Inconsistent or non-reproducible MIC results	Inconsistent G6P concentration across experiments.	Prepare a large batch of G6P-supplemented media for a set of experiments to ensure uniformity.
Variation in inoculum density.	Standardize the inoculum to a 0.5 McFarland standard for every experiment. [2]	
Reading MICs at inconsistent time points.	Incubate plates for a consistent duration (e.g., 16-20 hours at 35 ± 2 °C) and read the results promptly. [2]	
Unexpectedly low MICs or suspicion of masked low-level resistance	High concentration of G6P (25 µg/mL) may be masking resistance.	Consider performing parallel assays with a lower G6P concentration (e.g., 5 µg/mL) or without G6P to unmask potential low-level resistance, especially for E. coli isolates

from urinary tract infections.[2]
[6][8]

No growth in any wells, including the growth control	Inactive bacterial inoculum.	Use a fresh bacterial culture for inoculum preparation.
Errors in media preparation (e.g., incorrect pH, presence of inhibitors).	Prepare fresh Mueller-Hinton agar or broth, ensuring all components are correctly added and sterilized.	
Pinpoint colonies or a thin film of growth within the inhibition zone in disk diffusion or at concentrations above the MIC in agar dilution	This can be a characteristic of fosfomycin activity.	According to CLSI and EUCAST guidelines, isolated colonies within the inhibition zone should generally be ignored when reading the results.[10]

Quantitative Data Summary

The following table summarizes the impact of varying G6P concentrations on the fosfomycin MIC for E. coli BW25113 and its isogenic mutants with low-level fosfomycin resistance (LLFR) conferring mutations.

E. coli Strain	Genotype	Fosfomycin MIC (µg/mL) with 25 µg/mL G6P	Fosfomycin MIC (µg/mL) with 5 µg/mL G6P	Fosfomycin MIC (µg/mL) without G6P
BW25113	Wild Type	1	2	4
ΔuhpT	64	64	64	
ΔglpT	1	2	4	
ΔcyaA	4	512	>512	
ΔptsI	2	256	>512	
ΔcyaAΔglpT	4	>512	>512	
ΔptsIΔuhpT	>512	>512	>512	

Data adapted from a study on detecting low-level fosfomycin-resistant variants.[\[6\]](#)

Experimental Protocols

Protocol 1: Agar Dilution for Fosfomycin MIC Determination (CLSI/EUCAST Reference Method)

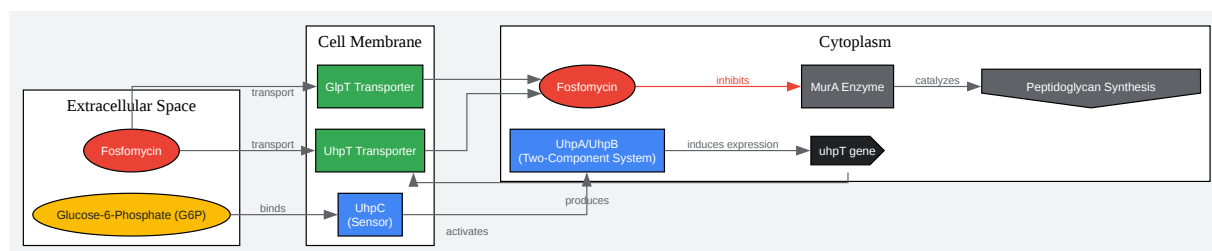
- **Media Preparation:** Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. Autoclave and cool to 45-50°C.
- **G6P Supplementation:** Aseptically add a sterile stock solution of Glucose-6-Phosphate to the molten MHA to achieve a final concentration of 25 µg/mL. Mix gently but thoroughly to ensure even distribution.
- **Fosfomycin Plate Preparation:** Prepare a stock solution of fosfomycin. Perform serial twofold dilutions of fosfomycin in sterile water or another appropriate solvent. Add the appropriate volume of each fosfomycin dilution to aliquots of the G6P-supplemented MHA to create a range of desired final antibiotic concentrations (e.g., 0.25 to 256 µg/mL).[\[7\]](#) Pour the agar into sterile petri dishes and allow them to solidify.

- Inoculum Preparation: From a fresh overnight culture on non-selective agar, pick several colonies and suspend them in sterile saline (0.85%). Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[2] Further dilute this suspension 1:10 in saline.[6]
- Inoculation: Using a multipoint inoculator, spot 1-2 μL of the diluted bacterial suspension (approximately 10^4 CFU per spot) onto the surface of the prepared fosfomycin-containing and growth control (no fosfomycin) agar plates.[2][6]
- Incubation: Allow the inoculated spots to dry completely before inverting the plates. Incubate at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.[2]
- MIC Determination: The MIC is the lowest concentration of fosfomycin that completely inhibits visible bacterial growth.[6]

Protocol 2: Disk Diffusion for Fosfomycin Susceptibility Testing

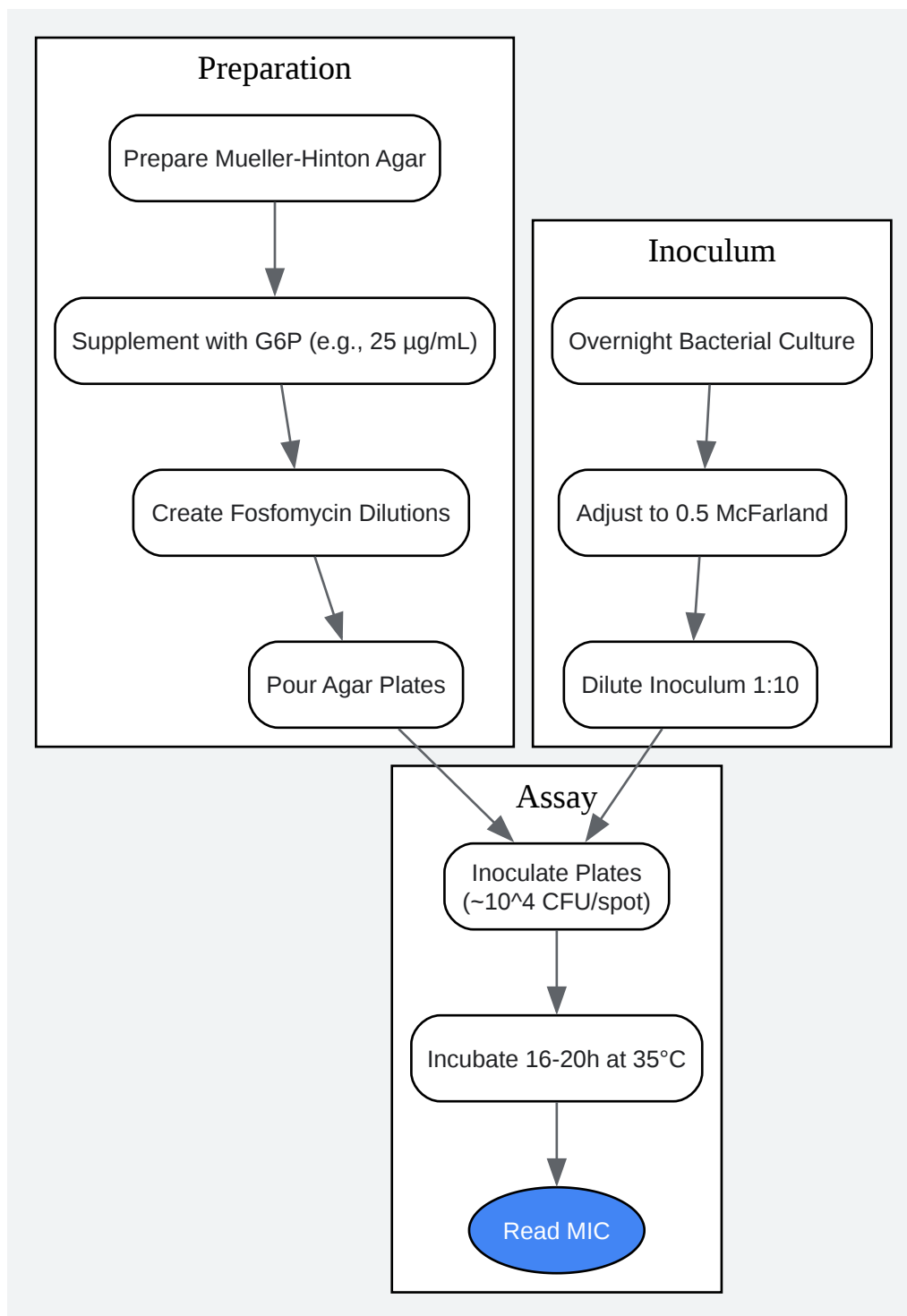
- Media Preparation: Prepare Mueller-Hinton Agar plates with an agar depth of 4.0 ± 0.5 mm. [11]
- Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline.[12]
- Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
- Disk Application: Aseptically apply a fosfomycin disk containing 200 μg of fosfomycin and 50 μg of G6P to the surface of the inoculated agar plate.[12]
- Incubation: Incubate the plates in an inverted position at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.[2]
- Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition in millimeters. Interpret the results based on established CLSI or EUCAST breakpoints.[12]

Visualizations



[Click to download full resolution via product page](#)

Caption: Fosfomycin uptake and mechanism of action in bacteria.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glucose-6-phosphate Reduces Fosfomycin Activity Against *Stenotrophomonas maltophilia* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Low-Level Fosfomycin-Resistant Variants by Decreasing Glucose-6-Phosphate Concentration in Fosfomycin Susceptibility Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Glucose-6-phosphate Reduces Fosfomycin Activity Against *Stenotrophomonas maltophilia* [frontiersin.org]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. pure.eur.nl [pure.eur.nl]
- 8. idus.us.es [idus.us.es]
- 9. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for *Klebsiella pneumoniae* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Activity of Fosfomycin against Multidrug-Resistant Urinary and Nonurinary Gram-Negative Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. szu.gov.cz [szu.gov.cz]
- 12. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Optimizing glucose-6-phosphate supplementation in fosfomycin susceptibility assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b124862#optimizing-glucose-6-phosphate-supplementation-in-fosfomycin-susceptibility-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com